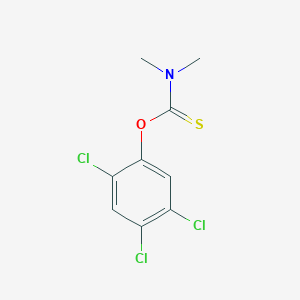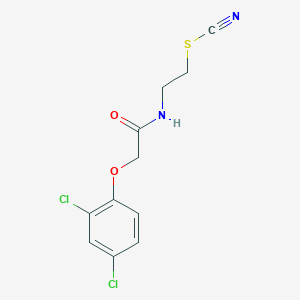
2-(1-Ethoxyethyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethoxyethyl)-1H-isoindole-1,3(2H)-dione is an organic compound with a unique structure that includes an isoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with ethylating agents. One common method includes the reaction of isoindole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
2-(1-Ethoxyethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding isoindole diones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized isoindole diones, reduced isoindole derivatives, and substituted isoindole compounds.
科学研究应用
2-(1-Ethoxyethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism by which 2-(1-Ethoxyethyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
相似化合物的比较
Similar Compounds
2-Ethoxyethyl acetate: An ester of ethoxyethanol and acetic acid, used as a solvent.
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline: A compound with similar ethoxyethyl groups, used in organic synthesis.
Uniqueness
2-(1-Ethoxyethyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it offers a combination of reactivity and stability that makes it valuable in various applications.
属性
CAS 编号 |
15059-11-7 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
2-(1-ethoxyethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-3-16-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h4-8H,3H2,1-2H3 |
InChI 键 |
CHWKEPGULWDWAP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)N1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)



![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)






